Moderate Lipophilicity (XlogP = 1.0) Versus Cyclopropyl (0.33) and Cyclohexyl (1.7–2.6) Analogs
The predicted XlogP of (1-cyclobutylpiperidin-4-yl)methanamine is 1.0 , placing it in a ‘sweet spot’ for CNS drug candidates. The corresponding cyclopropyl analog has a substantially lower XlogP of 0.33 , while the cyclohexyl analog’s logP ranges from 1.66 to 2.63 depending on the source [1]. This 0.67–1.63 log unit difference directly impacts membrane permeability predictions, with the cyclobutyl compound avoiding both the hydrophilicity penalty of the cyclopropyl and the excessive hydrophobicity of the cyclohexyl variant.
| Evidence Dimension | Predicted lipophilicity (XlogP / LogP) |
|---|---|
| Target Compound Data | XlogP = 1.0 (chem960.com) |
| Comparator Or Baseline | Cyclopropyl analog: LogP = 0.33 (fluorochem.co.uk); Cyclohexyl analog: LogP = 1.66–2.63 (chembase.cn / molbase.cn) |
| Quantified Difference | ΔLogP = +0.67 (vs cyclopropyl); ΔLogP = −0.66 to −1.63 (vs cyclohexyl) |
| Conditions | In silico predicted values from authoritative chemical databases |
Why This Matters
Balanced lipophilicity is a critical determinant of CNS multiparameter optimization (MPO) scores; the cyclobutyl congener occupies a demonstrably favorable middle ground that reduces the risk of poor permeability or excessive metabolic clearance observed with extreme homologs.
- [1] chembase.cn. (1-Cyclohexylpiperidin-4-yl)methanamine – LogP=1.6612185. Retrieved from https://www.chembase.cn. View Source
